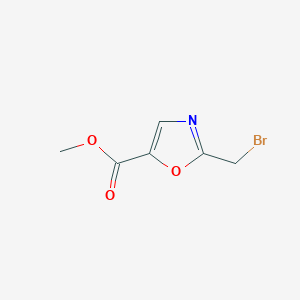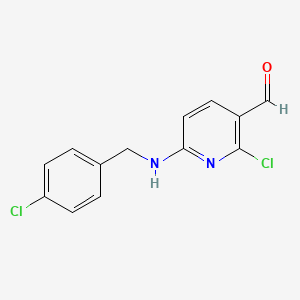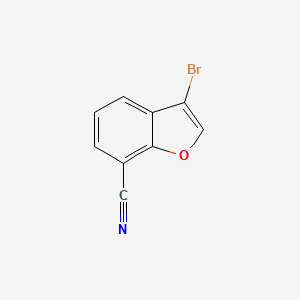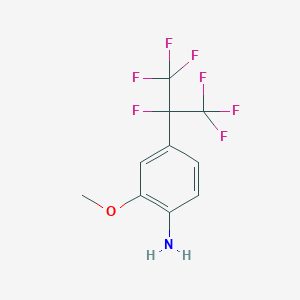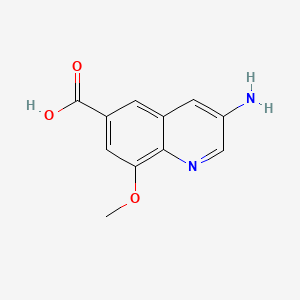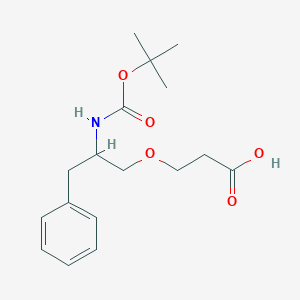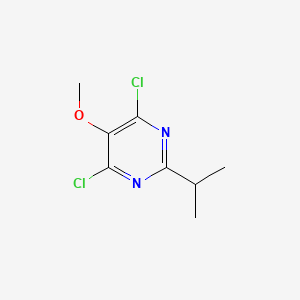
Comanic acid isopropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 4-oxo-4H-pyran-2-carboxylate is a chemical compound belonging to the class of pyran derivatives Pyrans are six-membered oxygen-containing heterocyclic compounds that have significant applications in various fields due to their unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-oxo-4H-pyran-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . Another approach involves the esterification of comenic acid with isopropanol under acidic catalysis .
Industrial Production Methods
Industrial production of isopropyl 4-oxo-4H-pyran-2-carboxylate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
Isopropyl 4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the isopropyl group or other substituents on the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution reactions can result in various substituted pyran derivatives.
科学研究应用
Isopropyl 4-oxo-4H-pyran-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
作用机制
The mechanism of action of isopropyl 4-oxo-4H-pyran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s electrophilic centers allow it to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects .
相似化合物的比较
Isopropyl 4-oxo-4H-pyran-2-carboxylate can be compared with other similar compounds, such as:
4-oxo-4H-pyran-2,6-dicarboxylic acid: This compound has similar structural features but contains an additional carboxyl group, making it more acidic and a better chelating agent.
4-oxo-6-styryl-4H-pyran-2-carbonitrile: This derivative has a styryl group, which enhances its reactivity and photophysical properties.
The uniqueness of isopropyl 4-oxo-4H-pyran-2-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H10O4 |
|---|---|
分子量 |
182.17 g/mol |
IUPAC 名称 |
propan-2-yl 4-oxopyran-2-carboxylate |
InChI |
InChI=1S/C9H10O4/c1-6(2)13-9(11)8-5-7(10)3-4-12-8/h3-6H,1-2H3 |
InChI 键 |
QEEHZUAIDFUSAX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1=CC(=O)C=CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


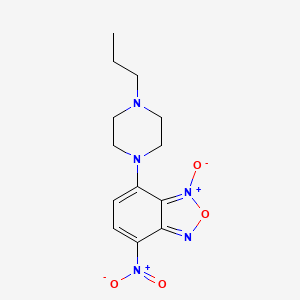
![2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B13931630.png)
